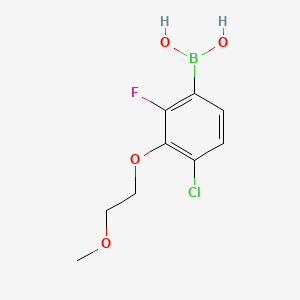

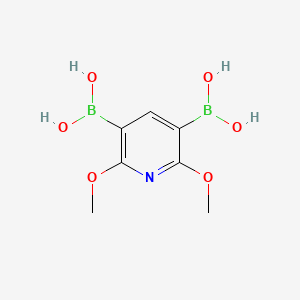

![molecular formula C8H6ClIN2 B578359 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1312581-09-1](/img/structure/B578359.png)

4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

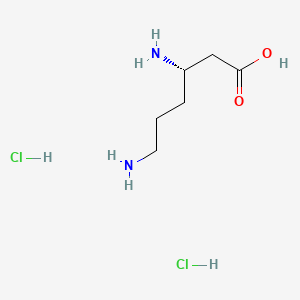

“4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine , which is a heterocyclic molecule that can be utilized as a pharmaceutical building block .

Molecular Structure Analysis

The molecular structure of “4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine” has been analyzed using high-resolution X-ray diffraction data . The experimental charge density distribution was carried out at 100 (2) K .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine” include a density of 1.8±0.1 g/cm^3, a boiling point of 544.8±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has a molar refractivity of 93.3±0.5 cm^3 and a polar surface area of 60 Å^2 .Scientific Research Applications

Biological Material Research

This compound is used as a biochemical reagent in life science research, particularly as a biological material or organic compound .

Cancer Research

It has been evaluated for its effects on breast cancer cell proliferation, apoptosis, migration, and invasion abilities .

Synthesis of Indole Derivatives

The compound is involved in the synthesis of indole derivatives, which are prevalent moieties present in natural products and pharmaceuticals .

Antimicrobial Potential

Derivatives of this compound have shown good antimicrobial potential in research studies .

FGFR Inhibitors

It has been used in the design of derivatives as potent FGFR inhibitors, which are important in cancer treatment strategies .

Mechanism of Action

Mode of Action

The compound’s structure suggests potential interactions with its targets, possibly through hydrogen bonding or closed-shell interactions

Biochemical Pathways

The specific biochemical pathways affected by 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine are currently unknown . Given the compound’s structure, it may influence pathways involving similar heterocyclic compounds. More research is needed to determine the precise pathways and their downstream effects.

Result of Action

Similar compounds have shown effects on cell proliferation, migration, and apoptosis

Future Directions

The future directions for “4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine” could involve further studies on its synthesis, chemical reactions, and mechanism of action. It could also be interesting to explore its potential applications in pharmaceuticals, given the activity of related compounds against FGFR1, 2, and 3 .

properties

IUPAC Name |

4-chloro-2-iodo-1-methylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2/c1-12-7(10)4-5-6(9)2-3-11-8(5)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOPAGPVDQNBFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C(C=CN=C21)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736697 |

Source

|

| Record name | 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1312581-09-1 |

Source

|

| Record name | 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[1,3-dioxolane-2,8'(9'H)-[7H-7,9a]methanobenz[a]azulene]](/img/structure/B578277.png)

![1,9-Dioxa-3,5,11,13-tetraazadispiro[5.1.5~8~.1~6~]tetradeca-2,4,10,12-tetraene](/img/structure/B578278.png)